molecular formula C8H7N3O2S B2725150 5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide CAS No. 924716-39-2

5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2725150
CAS No.: 924716-39-2
M. Wt: 209.22
InChI Key: MAMWKWMOTZIUEB-UHFFFAOYSA-N
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Description

This compound is a chemical substance that is used in various applications . It is also known as 5-METHYL-N-(1,3-THIAZOL-2-YL)-3-(3-[4-(TRIFLUOROMETHOXY)ANILINO]ACRYLOYL)-4-ISOXAZOLECARBOXAMIDE .


Synthesis Analysis

The synthesis of this compound involves a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. More research is needed to fully understand the chemical reactions associated with this compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and other related properties . More detailed information about its physical and chemical properties can be found in various chemical databases .

Scientific Research Applications

Synthesis and Characterization

A significant aspect of the research on "5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide" derivatives involves their synthesis and structural characterization. Research has developed methods for the synthesis of related compounds, such as thiazole and oxazole derivatives, with specific attention to their potential as pharmacological agents. These synthetic methodologies often involve reactions under specific conditions to yield compounds with desired properties, and their structures are confirmed through various spectroscopic techniques (Pasunooti et al., 2015; Wazalwar et al., 2019) (Pasunooti et al., 2015) (Wazalwar et al., 2019).

Biological Activities

The research into compounds related to "this compound" often targets their potential biological activities. For example, derivatives have been evaluated for their antibacterial and anticancer properties, demonstrating the broad spectrum of pharmacological activities these compounds can exhibit. The identification of specific derivatives with promising biological activities highlights the potential for these compounds in therapeutic applications (Gomha et al., 2017; Basoğlu et al., 2013) (Gomha et al., 2017) (Basoğlu et al., 2013).

Structure-Activity Relationships (SAR)

The structure-activity relationships (SAR) of "this compound" derivatives provide insights into how modifications in the chemical structure can affect biological activity. This area of research is crucial for understanding the molecular basis of the pharmacological effects observed and for guiding the design of more potent and selective agents. Studies often involve the synthesis of a series of derivatives with systematic variations in their structure, followed by biological evaluation to correlate the changes with activity outcomes (Palkar et al., 2017) (Palkar et al., 2017).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, more research is needed to explore its potential applications in various fields .

Properties

IUPAC Name

5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-5-4-6(11-13-5)7(12)10-8-9-2-3-14-8/h2-4H,1H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMWKWMOTZIUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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